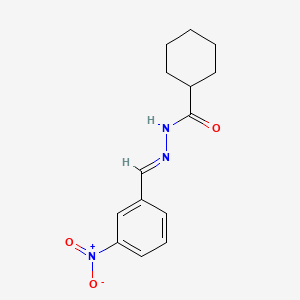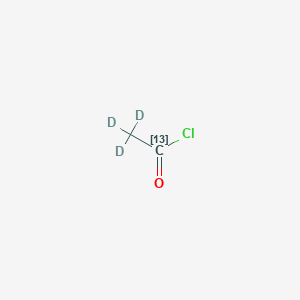
Sunset Yellow FCF, analytical standard
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Its chemical formula is C16H10N2Na2O7S2, and it has a molecular weight of 452.37 g/mol . This compound is also utilized in various analytical applications due to its stability and well-defined properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sunset Yellow FCF is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, followed by coupling with a suitable aromatic compound. The typical synthetic route involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-naphthol-6,8-disulfonic acid under alkaline conditions to form the azo dye.
Industrial Production Methods: Industrial production of Sunset Yellow FCF follows similar steps but on a larger scale, with precise control over reaction conditions to ensure high yield and purity. The process involves:
Large-scale Diazotization: Using industrial-grade aniline and nitrous acid.
Coupling in Alkaline Medium: Ensuring complete reaction and minimizing by-products.
Purification: The crude dye is purified through crystallization and filtration to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sunset Yellow FCF undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bond.
Reduction: Reduction of the azo group can yield aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation Products: Sulfonated aromatic compounds.
Reduction Products: Aniline derivatives.
Substitution Products: Halogenated azo dyes.
Aplicaciones Científicas De Investigación
Sunset Yellow FCF is widely used in scientific research due to its distinct properties:
Analytical Chemistry: Used as a standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the quantification of food dyes.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential effects on human health, including allergenicity and toxicity studies.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and cleaning products.
Mecanismo De Acción
The primary mechanism by which Sunset Yellow FCF exerts its effects is through its interaction with biological molecules. The azo bond in the dye can undergo metabolic reduction in the body, leading to the formation of aromatic amines, which can interact with cellular components. The molecular targets include enzymes and receptors involved in metabolic pathways, potentially affecting cellular functions.
Comparación Con Compuestos Similares
Sunset Yellow FCF is compared with other azo dyes such as:
Allura Red AC: Another widely used food dye with similar applications but different color properties.
Tartrazine: A yellow azo dye used in food and pharmaceuticals.
Quinoline Yellow WS: A water-soluble dye used in similar applications but with different chemical properties.
Uniqueness: Sunset Yellow FCF is unique due to its specific color properties, stability, and well-defined analytical standards, making it a preferred choice in various applications.
Propiedades
Fórmula molecular |
C16H12N2Na2O7S2 |
|---|---|
Peso molecular |
454.4 g/mol |
InChI |
InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);; |
Clave InChI |
AUGXBTCWEOTPFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)



![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)



